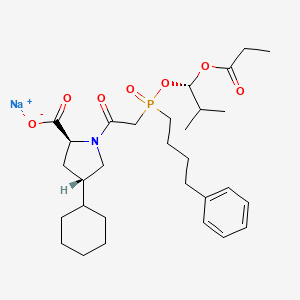
Fosinopril sodium (Monopril)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosinopril Sodium is synthesized through a multi-step process. The synthesis involves the esterification of a phosphinic acid derivative with a specific alcohol under controlled conditions. The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of Fosinopril Sodium involves large-scale esterification reactions followed by purification steps such as crystallization and filtration to obtain the final product with high purity. The reaction conditions are optimized to ensure maximum yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Fosinopril Sodium undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Fosinopril Sodium can be hydrolyzed to produce the active form, Fosinoprilat.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions are commonly used for hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired reaction.
Major Products Formed
Scientific Research Applications
Fosinopril Sodium has several scientific research applications, including:
Mechanism of Action
Fosinopril Sodium exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this enzyme, Fosinopril Sodium reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets involved include the ACE enzyme and the renin-angiotensin system pathways .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor used for similar therapeutic purposes.
Lisinopril: A non-ester ACE inhibitor with a similar mechanism of action.
Ramipril: An ACE inhibitor with a longer duration of action compared to Fosinopril Sodium.
Uniqueness
Fosinopril Sodium is unique among ACE inhibitors due to its ester prodrug nature, which allows for better absorption and conversion to the active form, Fosinoprilat, in the body . This characteristic provides it with distinct pharmacokinetic properties compared to other ACE inhibitors .
Properties
Molecular Formula |
C30H45NNaO7P |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39?;/m1./s1 |
InChI Key |
TVTJZMHAIQQZTL-TXDYNIFHSA-M |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Isomeric SMILES |
CCC(=O)O[C@H](C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+] |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260786.png)
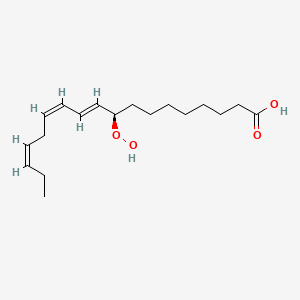

![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)
![N-[4-(Trifluoromethyl)phenyl]glycine](/img/structure/B1260794.png)
![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
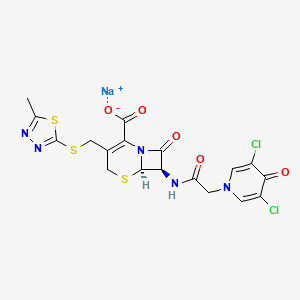
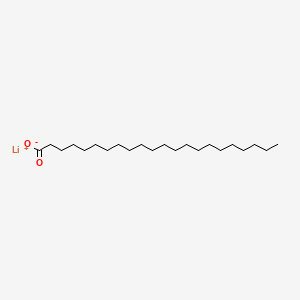
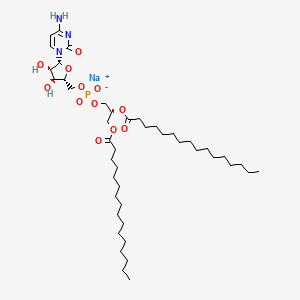
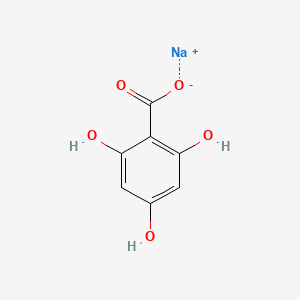

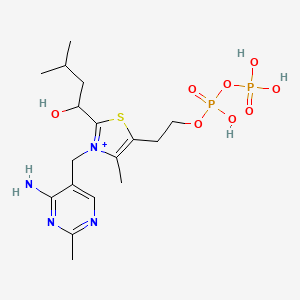
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)
